molecular formula C13H12FNOS B6417728 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058258-92-6

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6417728
CAS No.: 1058258-92-6
M. Wt: 249.31 g/mol
InChI Key: QXHJFXRCTKXEBR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that features a fluorophenyl group and a thiophene ring

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-12-3-1-10(2-4-12)7-13(16)15-8-11-5-6-17-9-11/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJFXRCTKXEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Effects

ParameterAcyl Chloride RouteCarbodiimide Route
Solvent THFDCM
Base TriethylamineNone
Temperature 0°C → RT0°C → RT
Reaction Time 15 hr24 hr
Purification CrystallizationColumn Chromatography
  • Acyl Chloride Route : THF enhances nucleophilicity of the amine, while TEA neutralizes HCl, preventing side reactions.

  • Carbodiimide Route : DCM’s low polarity minimizes premature activation of EDC, improving coupling efficiency.

Side Reactions and Mitigation

  • Hydrolysis of Acyl Chloride : Moisture exposure degrades acyl chloride; thus, anhydrous conditions are critical.

  • Racemization : Minimal in carbodiimide coupling due to neutral pH, unlike basic conditions in Schotten-Baumann reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 7.32–7.28 (m, 2H, Ar-H from 4-fluorophenyl),

    • δ 7.17–7.10 (m, 3H, thiophene-H and Ar-H),

    • δ 4.35 (s, 2H, CH₂CO),

    • δ 3.92 (s, 2H, NCH₂-thiophene).

  • ¹³C NMR :

    • δ 170.2 (C=O),

    • δ 162.5 (C-F, J = 245 Hz),

    • δ 140.1–115.3 (aromatic and thiophene carbons).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹) : 3280 (N-H stretch), 1650 (C=O amide I), 1540 (C-N amide II), 1220 (C-F).

Comparative Analysis of Synthetic Routes

MetricAcyl Chloride RouteCarbodiimide Route
Yield 68–72%75–80%
Purity ≥95%≥98%
Scalability ModerateHigh
Cost Low (SOCl₂)High (EDC/HOBt)
  • Industrial Preference : Acyl chloride route favored for cost-effectiveness.

  • Academic Preference : Carbodiimide route for higher purity and milder conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the presence of both the fluorophenyl and thiophene groups, which confer specific electronic properties. The acetamide group also provides additional sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a notable member of the acetamide class, exhibiting potential biological activities that make it a subject of interest in pharmacological research. This article aims to provide a detailed overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Acetamide Backbone : This is achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
  • Introduction of the Fluorophenyl Group : The fluorophenyl moiety is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with a nucleophile.
  • Attachment of the Thiophene Moiety : The thiophene group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes as coupling partners.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Molecular Interactions : The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the thiophenyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Pharmacological Properties

Recent studies have explored the pharmacological properties of this compound, highlighting its potential in:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results indicate that it may exhibit significant anti-inflammatory effects .
  • Anticancer Activity : Research has also suggested that this compound could possess anticancer properties, potentially acting on specific cancer-related pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-(4-chlorophenyl)-N-[thiophen-3-yl)methyl]acetamideChloro CompoundChlorine atom may affect binding affinity differently than fluorine.
2-(4-bromophenyl)-N-[thiophen-3-yl)methyl]acetamideBromo CompoundBromine may introduce different electronic properties compared to fluorine.
2-(4-methylphenyl)-N-[thiophen-3-yl)methyl]acetamideMethyl CompoundMethyl group alters steric hindrance and potentially affects bioactivity.

The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs.

Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of various acetamides, this compound demonstrated significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential as a therapeutic agent in inflammatory diseases.

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against several cancer cell lines. The results indicated that it inhibited cell proliferation effectively, particularly in breast cancer models, showcasing its potential as an anticancer agent.

Q & A

Q. What are the key steps for synthesizing 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, and how are intermediates validated?

The synthesis typically involves:

  • Step 1: Coupling 4-fluorophenylacetic acid with thiophen-3-ylmethanamine using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane .
  • Step 2: Monitoring reaction progress via TLC (30% ethyl acetate in hexane) and quenching with sodium nitrite to stabilize intermediates .
  • Validation: Intermediates are characterized using 1H/13C NMR (δ 7.2–7.5 ppm for fluorophenyl, δ 2.8–3.1 ppm for acetamide CH2) and HRMS (calculated [M+H]+: 290.08) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy: Assigns fluorophenyl (δ 7.1–7.3 ppm, doublet) and thiophene protons (δ 6.8–7.0 ppm, multiplet). 19F NMR confirms fluorine substitution (δ -115 ppm) .
  • Mass Spectrometry: ESI-MS identifies the molecular ion peak at m/z 290.1 (error < 2 ppm) .
  • IR Spectroscopy: Detects acetamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Antimicrobial Screening: Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Refinement: Test narrower concentration ranges (e.g., 1–50 µM) to identify threshold effects .
  • Target Specificity: Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for suspected targets (e.g., kinase enzymes) .
  • Metabolic Stability: Assess hepatic microsome stability to rule out false negatives from rapid degradation .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Optimization: Replace DCM with acetonitrile to improve solubility of aromatic intermediates .
  • Catalyst Screening: Test bases like DBU vs. triethylamine; DBU increases amidation efficiency by ~15% .
  • Purification: Use preparative HPLC (C18 column, 70:30 MeOH/H2O) to achieve >98% purity .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Fluorine Position: Para-fluorine on the phenyl ring enhances membrane permeability (logP = 2.1 vs. 1.7 for non-fluorinated analogs) .
  • Thiophene Methylation: Adding a methyl group to thiophene increases IC50 against COX-2 by 3-fold (from 12 µM to 4 µM) .
  • SAR Table:
ModificationBioactivity Change (vs. Parent)Source
4-Fluorophenyl+35% antimicrobial efficacy
Thiophen-3-yl → Furan-50% cytotoxicity

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular Docking: AutoDock Vina simulates binding to COX-2 (PDB: 5KIR); docking score = -9.2 kcal/mol .
  • MD Simulations: GROMACS models show stable interactions (>50 ns) with kinase ATP-binding pockets .
  • ADMET Prediction: SwissADME estimates moderate BBB permeability (BBB score = 0.45) and CYP3A4 inhibition risk .

Q. How are conflicting spectral data (e.g., NMR splitting patterns) reconciled?

  • Variable Temperature NMR: Resolves dynamic effects (e.g., rotamers causing split peaks at 25°C vs. coalescence at 60°C) .
  • COSY/HSQC: Assigns overlapping thiophene and fluorophenyl protons .
  • Isotopic Labeling: 13C-labeled acetamide carbonyl confirms signal assignment .

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